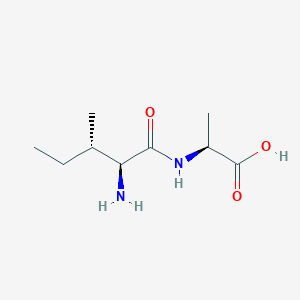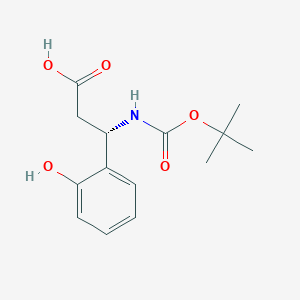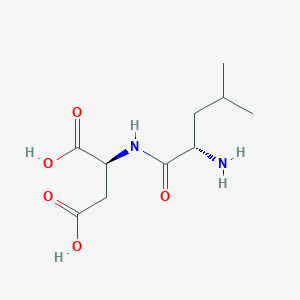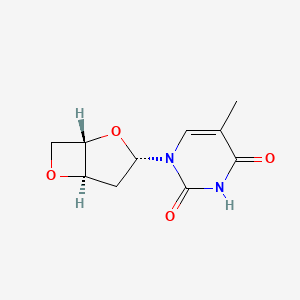![molecular formula C10H7NO6 B1588462 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid CAS No. 6315-90-8](/img/structure/B1588462.png)
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
Overview
Description
“3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid” is a chemical compound with the molecular formula C10H7NO6 . It has an average mass of 237.166 Da and a monoisotopic mass of 237.027344 Da . This compound is related to a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, which have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 . The synthesis of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid involves the reaction of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives .Molecular Structure Analysis
The molecular structure of this compound is V-shaped . The structure of the molecule is determined by the configuration about the C=C double bond .Chemical Reactions Analysis
The compound has been used in reactions involving tetrakis (dimethylamino)ethylene (TDAE), a reducing agent which reacts with halogenated derivatives to generate an anion under mild conditions via a single electron transfer (SET) .Scientific Research Applications
I have conducted a search for the scientific research applications of 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, also known as 4,5-METHYLENEDIOXY-2-NITROCINNAMIC ACID. Below are some of the unique applications based on the available information:
Anti-inflammatory and Antibiotic Agent
This compound has been studied for its potential use as an anti-inflammatory and antibiotic agent. Complexes including sulfur and nitrogen compounds, which are structurally related to this acid, are commonly used for these purposes .
Rheumatic and Arthritis Treatment
Derivatives of benzo[d][1,3]dioxol-5-yl have been used in treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis .
Anticancer Evaluation
There has been research into the anticancer properties of 1-benzo[1,3]dioxol-5-yl derivatives. Some studies have shown good selectivity between cancer cells and normal cells .
Crystallography Studies
The crystal structure of compounds related to 4,5-METHYLENEDIOXY-2-NITROCINNAMIC ACID has been analyzed to understand their molecular configuration and properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIAEVUUHUHTE-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211102 | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156774-73-1 | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156774-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights were gained from the research on (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid?
A1: The research primarily focused on the synthesis and structural characterization of (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) acrylic acid. The study successfully synthesized the compound and utilized spectroscopic techniques like IR and NMR, along with X-ray analysis, to confirm its structure []. This information lays the groundwork for further investigations into its potential biological activities and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
